2-Ethoxypentane

Description

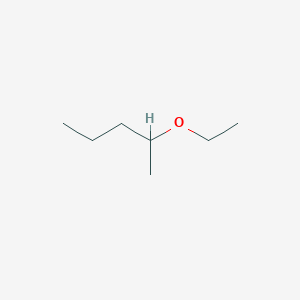

Structure

3D Structure

Propriétés

IUPAC Name |

2-ethoxypentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-4-6-7(3)8-5-2/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFKPOLRDQWCGPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883753 | |

| Record name | Pentane, 2-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1817-89-6 | |

| Record name | 2-Ethoxypentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1817-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentane, 2-ethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001817896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentane, 2-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentane, 2-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Chemical Structure and Bonding of 2-Ethoxypentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, bonding, physical properties, synthesis, and analytical characterization of 2-ethoxypentane. The information is intended for researchers, scientists, and professionals in drug development who may encounter this compound as a solvent, reagent, or structural motif.

Chemical Structure and Bonding

2-Ethoxypentane, also known as ethyl sec-amyl ether, is a simple aliphatic ether with the molecular formula C7H16O.[1] Its structure consists of a pentane chain with an ethoxy group attached to the second carbon atom. The systematic IUPAC name for this compound is 2-ethoxypentane.

Physicochemical Properties

2-Ethoxypentane is a colorless liquid with a characteristic ether-like odor.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C7H16O | [1] |

| Molecular Weight | 116.20 g/mol | |

| CAS Number | 1817-89-6 | |

| Boiling Point | 109 °C at 760 mmHg | |

| Melting Point | -95.35 °C (estimated) | |

| Density | 0.77 g/cm³ | |

| Flash Point | 9 °C | |

| Vapor Pressure | 29.6 mmHg at 25 °C | |

| Refractive Index | 1.395 | |

| Solubility in Water | 839.1 mg/L at 25 °C (estimated) |

Experimental Protocols

Synthesis of 2-Ethoxypentane via Williamson Ether Synthesis

The Williamson ether synthesis is a common and effective method for the preparation of unsymmetrical ethers like 2-ethoxypentane. This reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide on an alkyl halide. For the synthesis of 2-ethoxypentane, the reaction between sodium 2-pentoxide and iodoethane is a suitable route.

Materials:

-

2-Pentanol

-

Sodium hydride (NaH)

-

Iodoethane

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Alkoxide Formation: In a dry, nitrogen-flushed round-bottom flask, dissolve 2-pentanol (1.0 eq) in anhydrous diethyl ether. To this solution, carefully add sodium hydride (1.1 eq) portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas ceases.

-

Ether Formation: The resulting sodium 2-pentoxide solution is cooled to 0 °C, and iodoethane (1.05 eq) is added dropwise. The reaction mixture is then heated to reflux and maintained for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude 2-ethoxypentane is then purified by fractional distillation to yield the pure product.

Analytical Characterization

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

Sample Preparation: A sample of 5-10 mg of purified 2-ethoxypentane is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: The ¹H NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer. Expected chemical shifts (δ) are:

-

~3.4 ppm (m): -O-CH (CH3)-CH2-

-

~3.3 ppm (q): -O-CH₂ -CH3

-

~1.4 ppm (m): -CH(CH3)-CH₂ -CH2-

-

~1.3 ppm (m): -CH2-CH₂ -CH3

-

~1.1 ppm (d): -CH(CH₃ )-

-

~1.1 ppm (t): -O-CH2-CH₃

-

~0.9 ppm (t): -CH2-CH2-CH₃

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is typically acquired on the same instrument with proton decoupling. Expected chemical shifts (δ) are:

-

~75 ppm: -O-C H(CH3)-

-

~63 ppm: -O-C H₂-CH3

-

~39 ppm: -CH(CH3)-C H₂-

-

~19 ppm: -CH2-C H₂-CH3

-

~19 ppm: -CH(C H₃)-

-

~15 ppm: -O-CH2-C H₃

-

~14 ppm: -CH2-CH2-C H₃

GC-MS is used to determine the purity of the synthesized 2-ethoxypentane and to confirm its molecular weight.

Sample Preparation: A dilute solution of 2-ethoxypentane (approximately 100 ppm) is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC-MS Parameters:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Injector Temperature: 250 °C.

-

Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 200 °C and held for 2 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-200.

The expected mass spectrum will show the molecular ion peak (M+) at m/z 116, along with characteristic fragmentation patterns of aliphatic ethers.

IR spectroscopy can be used to identify the functional groups present in the molecule.

Sample Preparation: A thin film of neat 2-ethoxypentane is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

Expected Absorptions:

-

2960-2850 cm⁻¹: C-H stretching of the alkyl groups.

-

1465-1375 cm⁻¹: C-H bending of the alkyl groups.

-

~1120 cm⁻¹: Strong C-O-C stretching, characteristic of an ether.

Safety and Handling

2-Ethoxypentane is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Ethoxypentane (CAS: 1817-89-6)

This technical guide provides a comprehensive overview of the core properties, synthesis, and safety information for 2-Ethoxypentane (CAS: 1817-89-6), a branched ether with potential applications in various chemical processes. All quantitative data is summarized for clarity, and detailed methodologies for its synthesis are provided.

Physicochemical Properties

2-Ethoxypentane is a colorless liquid with a mild, pleasant odor.[1] It is characterized by the presence of an ethoxy group attached to the second carbon of a pentane chain.[2] Its molecular formula is C₇H₁₆O.[1][2][3] It is soluble in organic solvents but has limited solubility in water due to its hydrophobic hydrocarbon chain.[1]

| Property | Value | Source |

| CAS Number | 1817-89-6 | [2][3][4][5][6][7][8][9] |

| Molecular Formula | C₇H₁₆O | [1][2][3][5][6][7][10][11][12][13] |

| Molecular Weight | 116.20 g/mol | [2][10][11][12][13] |

| IUPAC Name | 2-Ethoxypentane | [2] |

| Synonyms | sec-Amyl ethyl ether, Ethyl 1-methylbutyl ether, Pentane, 2-ethoxy- | [1][4][6][7][9] |

| Boiling Point | 105-109°C at 760 mmHg | [2][5][10] |

| Melting Point | -95.35°C (estimate) | [3][5][14] |

| Density | 0.760 - 0.77 g/cm³ | [2][5][10] |

| Flash Point | 9°C | [2][5] |

| Vapor Pressure | 29.6 mmHg at 25°C | [5] |

| Refractive Index | 1.395 | [5] |

| LogP (Octanol/Water Partition Coefficient) | 2.21 - 2.413 (estimate) | [2][5][14] |

Spectroscopic Data

Spectroscopic data for 2-Ethoxypentane, including ¹³C NMR, GC-MS, and vapor phase IR spectra, are available in public databases such as the NIST Mass Spectrometry Data Center and SpectraBase.[6][11] This information is crucial for the structural elucidation and purity assessment of the compound.

Synthesis of 2-Ethoxypentane

The most common method for synthesizing 2-Ethoxypentane is the Williamson ether synthesis.[2] This reaction involves the nucleophilic substitution of a haloalkane by an alkoxide. In this case, an ethoxide reacts with a 2-halopentane.

Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize 2-Ethoxypentane via the Williamson ether synthesis.

Materials:

-

Ethanol

-

Sodium metal (or a strong base like sodium hydride)

-

2-Bromopentane (or another suitable 2-halopentane)

-

Anhydrous diethyl ether (as a solvent)

-

Apparatus for reflux, distillation, and extraction

Procedure:

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, carefully react sodium metal with an excess of absolute ethanol to form sodium ethoxide. The reaction is exothermic and produces hydrogen gas, so it must be performed in a well-ventilated hood.

-

Reaction: Once the sodium has completely reacted, add 2-bromopentane dropwise to the flask. The reaction mixture is then heated to reflux for several hours to ensure the completion of the reaction.

-

Work-up: After cooling, the reaction mixture is poured into water to quench any unreacted sodium ethoxide. The aqueous layer is then extracted several times with diethyl ether.

-

Purification: The combined organic extracts are washed with water and brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed by distillation. The crude product is then purified by fractional distillation to yield pure 2-Ethoxypentane.

Key Reaction Parameters:

-

Temperature: Elevated temperatures (e.g., reflux) are typically used to increase the reaction rate.[2]

-

Solvent: A polar aprotic solvent can be used to dissolve the reactants and facilitate the reaction.[2]

-

Base: A strong base is required to deprotonate the alcohol and form the alkoxide nucleophile.[2]

Safety and Hazard Information

2-Ethoxypentane is a flammable liquid and vapor. It is harmful if swallowed and toxic if inhaled. It is also suspected of damaging fertility or the unborn child.

| Hazard Class | GHS Classification |

| Physical Hazard | Flammable liquids - Category 3 (H226) |

| Health Hazard | Acute toxicity, Oral - Category 4 (H302) |

| Acute toxicity, Inhalation - Category 3 (H331) | |

| Reproductive toxicity - Category 1B (H360) |

Precautionary Statements:

-

Prevention: Keep away from heat, sparks, open flames, and hot surfaces. Use only outdoors or in a well-ventilated area. Wear protective gloves, clothing, eye, and face protection.

-

Response: If swallowed, rinse mouth. Do NOT induce vomiting. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.[15]

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

-

Disposal: Dispose of contents/container in accordance with local regulations.

Potential Applications

2-Ethoxypentane's properties make it suitable for several applications:

-

Solvent: Due to its relatively low boiling point and ability to dissolve organic compounds, it can be used as a solvent in various chemical reactions.[1]

-

Flavoring Agent: It has been studied for its potential applications in flavoring.[2]

-

Reagent: It can be used as a reagent in laboratory settings for the synthesis of other organic compounds.[1]

This guide serves as a foundational resource for professionals working with 2-Ethoxypentane. For more detailed information, consulting the cited sources and relevant safety data sheets is recommended.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 2-Ethoxypentane | 1817-89-6 | Benchchem [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. 2-Ethoxypentane (CAS 1817-89-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 2-Ethoxypentane [webbook.nist.gov]

- 7. 2-Ethoxypentane [webbook.nist.gov]

- 8. 2-Ethoxypentane [webbook.nist.gov]

- 9. 2-ethoxypentane [flavscents.com]

- 10. AB357659 | CAS 1817-89-6 – abcr Gute Chemie [abcr.com]

- 11. Pentane, 2-ethoxy- | C7H16O | CID 102692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. (2S)-2-ethoxypentane | C7H16O | CID 11804727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. (R,S)-2-Ethoxy-pentane | C7H16O | CID 40565916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 1817-89-6 CAS MSDS (2-ETHOXYPENTANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 15. fishersci.fr [fishersci.fr]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Ethoxypentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxypentane (CAS No. 1817-89-6), also known as ethyl 1-methylbutyl ether or sec-amyl ethyl ether, is an organic compound belonging to the ether class.[1][2][3] Its structure consists of an ethoxy group attached to the second carbon of a pentane chain.[2][4] This guide provides a comprehensive overview of the physical and chemical properties of 2-ethoxypentane, detailed experimental protocols for their determination, and relevant information for its application in research and development.

Physical Properties

2-Ethoxypentane is a colorless liquid with a characteristic mild, pleasant odor.[2] It is less dense than water and has limited solubility in water while being soluble in organic solvents.[2] The physical properties of 2-ethoxypentane are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆O | [1][2][5] |

| Molecular Weight | 116.20 g/mol | [1][3][5] |

| Boiling Point | 109 °C at 760 mmHg | [1][6][7] |

| Melting Point | -95.35 °C (estimate) | [6][8] |

| Density | 0.77 g/cm³ | [1] |

| Flash Point | 9 °C | [1][6][7] |

| Vapor Pressure | 29.6 mmHg at 25 °C | [6][7] |

| Refractive Index | 1.395 | [6] |

| LogP (Octanol/Water Partition Coefficient) | 2.21 - 2.413 (estimate) | [1][6][7][8] |

| Water Solubility | 839.1 mg/L at 25 °C (estimate) | [7] |

Chemical Properties and Reactivity

Like other ethers, 2-ethoxypentane is relatively inert, making it a useful solvent in various chemical reactions.[1][4] However, it can undergo specific chemical reactions under certain conditions.

-

Oxidation: Ethers have a tendency to form explosive peroxides upon exposure to oxygen, a process known as autoxidation.[9] For this reason, 2-ethoxypentane should be stored with care and tested for the presence of peroxides before distillation.[9]

-

Ether Cleavage: The ether linkage in 2-ethoxypentane can be cleaved by strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), to yield an alcohol and an alkyl halide.[1][4]

The branched structure of 2-ethoxypentane, with the ethoxy group on a secondary carbon, introduces steric hindrance that can influence its reactivity compared to linear isomers like 1-ethoxypentane.[1] This steric hindrance makes it less susceptible to S(_N)2 reactions.[1]

Synthesis of 2-Ethoxypentane

The most common method for synthesizing 2-ethoxypentane is the Williamson ether synthesis.[1][4] This reaction involves the nucleophilic substitution of a haloalkane by an alkoxide. For 2-ethoxypentane, this can be achieved by reacting sodium ethoxide with 2-bromopentane.

A significant challenge in this synthesis is the competing elimination reaction (E2 mechanism), which can lead to the formation of alkene byproducts such as 1-pentene.[1] To favor the substitution reaction and maximize the yield of 2-ethoxypentane, reaction conditions must be carefully controlled. Strategies to mitigate byproduct formation include maintaining low reaction temperatures (below 60°C) and using a polar aprotic solvent to enhance the nucleophilicity of the alkoxide.[1]

Caption: Williamson Ether Synthesis of 2-Ethoxypentane.

Experimental Protocols

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[10] The Thiele tube method is a convenient way to determine the boiling point of a small sample of liquid.[11]

Materials:

-

Thiele tube

-

Thermometer

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire to attach the test tube to the thermometer

-

Heat source (Bunsen burner or heating mantle)

-

High-boiling mineral oil

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Add a small amount (about 0.5 mL) of 2-ethoxypentane to the small test tube.

-

Place the capillary tube, open end down, into the test tube containing the sample.

-

Attach the test tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the Thiele tube, making sure the sample is immersed in the oil.

-

Gently heat the side arm of the Thiele tube.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Continue heating until a steady stream of bubbles is observed, then remove the heat.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[11]

Caption: Workflow for Boiling Point Determination.

Determination of Density

Density is a fundamental physical property defined as the mass of a substance per unit volume.[12][13][14]

Materials:

-

Analytical balance

-

Graduated cylinder or pycnometer

-

2-Ethoxypentane sample

Procedure:

-

Measure the mass of a clean, dry graduated cylinder or pycnometer using an analytical balance.[12][15]

-

Add a known volume of 2-ethoxypentane to the graduated cylinder or fill the pycnometer.

-

Record the volume of the liquid. When using a graduated cylinder, read the volume from the bottom of the meniscus.[15]

-

Measure the total mass of the container and the liquid.

-

Subtract the mass of the empty container to determine the mass of the 2-ethoxypentane.[15]

-

Calculate the density using the formula: Density = Mass / Volume.[12][13][14]

Caption: Workflow for Density Determination.

Analysis by Gas Chromatography (GC)

Gas chromatography is a technique used to separate and analyze volatile compounds in a mixture.[16][17] For 2-ethoxypentane, GC can be used to assess its purity and identify any byproducts from its synthesis.

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID)

-

Capillary column (e.g., non-polar)

-

Carrier gas (e.g., helium or nitrogen)

-

Injector port

-

Data acquisition system

Procedure:

-

Prepare a dilute solution of the 2-ethoxypentane sample in a volatile solvent (e.g., hexane).

-

Set the GC operating conditions: injector temperature, oven temperature program, detector temperature, and carrier gas flow rate. A typical starting point could be an initial oven temperature of 70°C, ramping to 250°C.[1]

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port.[18]

-

The sample is vaporized and carried through the column by the carrier gas.[19]

-

Separation of components occurs based on their boiling points and interactions with the stationary phase of the column.[16]

-

The separated components are detected by the FID as they exit the column.

-

The data system records the detector response as a function of time, generating a chromatogram.

-

The retention time (the time it takes for a component to travel through the column) is used for qualitative identification, while the peak area is proportional to the concentration of the component.[17][18][19] The retention time for 2-ethoxypentane on a non-polar column is approximately 8.2 minutes under specific conditions.[1]

Caption: Gas Chromatography Analysis Workflow.

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 1.15 (t, 3H, -OCH₂CH₃), δ 1.40–1.60 (m, 4H, -CH₂-), δ 3.45 (q, 2H, -OCH₂-).[1]

-

¹³C NMR: δ 14.1 (CH₃), 22.8–35.2 (CH₂), 66.5 (OCH₂).[1]

-

Mass Spectrum (Electron Ionization): Available in the NIST WebBook.[5]

Safety and Handling

2-Ethoxypentane is a highly flammable liquid with a low flash point.[1] It should be handled in a well-ventilated area, away from ignition sources. As with other ethers, there is a risk of peroxide formation upon prolonged storage and exposure to air.[4][9] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.

Applications in Research and Drug Development

Due to its properties as a solvent with moderate polarity and a relatively low boiling point, 2-ethoxypentane can be used in various applications:[4]

-

Solvent: It can serve as a solvent for a range of non-polar and slightly polar compounds in organic synthesis and material science.[4]

-

Intermediate: It can be used as an intermediate in the synthesis of other organic compounds.[2][4]

-

Chromatography: It has potential applications as a mobile phase component in chromatographic techniques like GC and HPLC.[4]

-

Lipid Membrane Studies: Its ether structure makes it occasionally useful in studies involving lipid membranes.[4]

While not typically used as a direct therapeutic agent, its role as a solvent and intermediate can be valuable in the broader context of drug discovery and development processes.

References

- 1. 2-Ethoxypentane | 1817-89-6 | Benchchem [benchchem.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Pentane, 2-ethoxy- | C7H16O | CID 102692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy 2-Ethoxypentane | 1817-89-6 [smolecule.com]

- 5. 2-Ethoxypentane [webbook.nist.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. 2-ethoxypentane, 1817-89-6 [thegoodscentscompany.com]

- 8. 1817-89-6 CAS MSDS (2-ETHOXYPENTANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Video: Boiling Points - Concept [jove.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Experiment 1 The Densities Of Liquids And Solids [planetorganic.ca]

- 13. uoanbar.edu.iq [uoanbar.edu.iq]

- 14. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. google.com [google.com]

- 17. m.youtube.com [m.youtube.com]

- 18. youtube.com [youtube.com]

- 19. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Synthesis of 2-Ethoxypentane via Williamson Ether Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-ethoxypentane, a valuable ether solvent and potential intermediate in pharmaceutical development, utilizing the robust and versatile Williamson ether synthesis. This document details the optimal synthetic strategy, a complete experimental protocol, and the expected analytical data for the final product.

Introduction and Strategic Approach

The Williamson ether synthesis is a cornerstone of organic synthesis, providing a reliable method for the formation of ethers from an alkoxide and an alkyl halide. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] For the synthesis of an unsymmetrical ether such as 2-ethoxypentane, two primary retrosynthetic pathways exist:

-

Route A: Reaction of sodium ethoxide with a pentyl halide (e.g., 2-bromopentane).

-

Route B: Reaction of sodium pentan-2-oxide with an ethyl halide (e.g., ethyl bromide or ethyl iodide).

The SN2 mechanism is sensitive to steric hindrance at the electrophilic carbon. Consequently, the use of a secondary alkyl halide, such as 2-bromopentane in Route A, would lead to a significant amount of the competing elimination (E2) product, pentene. Therefore, Route B, which utilizes a primary ethyl halide, is the preferred and more efficient synthetic strategy to maximize the yield of 2-ethoxypentane and minimize byproduct formation.

Experimental Protocol

This section outlines a detailed procedure for the synthesis of 2-ethoxypentane following the preferred synthetic route.

2.1. Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Pentanol | C₅H₁₂O | 88.15 | 10.0 g | 0.113 |

| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 5.44 g | 0.136 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 150 mL | - |

| Ethyl Iodide | C₂H₅I | 155.97 | 21.2 g | 0.136 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |

| Saturated Aqueous Ammonium Chloride (NH₄Cl) | NH₄Cl | 53.49 | As needed | - |

| Brine (Saturated Aqueous NaCl) | NaCl | 58.44 | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

2.2. Procedure

Step 1: Formation of Sodium Pentan-2-oxide

-

To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a dropping funnel, add sodium hydride (60% dispersion in mineral oil, 5.44 g, 0.136 mol).

-

Wash the sodium hydride three times with hexanes to remove the mineral oil, decanting the hexanes carefully each time under a nitrogen atmosphere.

-

Add anhydrous tetrahydrofuran (THF, 100 mL) to the flask.

-

Cool the suspension to 0 °C using an ice-water bath.

-

Dissolve 2-pentanol (10.0 g, 0.113 mol) in anhydrous THF (50 mL) and add it to the dropping funnel.

-

Add the 2-pentanol solution dropwise to the stirred sodium hydride suspension over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the mixture at room temperature for 1 hour to ensure complete formation of the alkoxide. The cessation of hydrogen gas evolution indicates the completion of the reaction.

Step 2: Synthesis of 2-Ethoxypentane

-

Cool the freshly prepared sodium pentan-2-oxide solution back to 0 °C.

-

Add ethyl iodide (21.2 g, 0.136 mol) dropwise to the stirred solution over 20 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to reflux for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

Step 3: Work-up and Purification

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by the slow, dropwise addition of water to decompose any unreacted sodium hydride.

-

Add saturated aqueous ammonium chloride solution (50 mL) and transfer the mixture to a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash with water (50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the bulk of the solvent.

-

Purify the crude product by fractional distillation to obtain pure 2-ethoxypentane. The boiling point of 2-ethoxypentane is approximately 123-125 °C at atmospheric pressure.

Data Presentation

3.1. Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₇H₁₆O |

| Molar Mass | 116.20 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 123-125 °C |

| Density | 0.764 g/mL at 25 °C |

3.2. Expected Yield

The Williamson ether synthesis, when optimized, can provide good to excellent yields.

| Parameter | Value |

| Theoretical Yield | 13.13 g |

| Expected Actual Yield | 9.8 - 11.8 g |

| Expected Percent Yield | 75-90%[1] |

3.3. Spectroscopic Data

The identity and purity of the synthesized 2-ethoxypentane can be confirmed by spectroscopic analysis.

¹H NMR (Proton Nuclear Magnetic Resonance) (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.40 | q | 2H | -O-CH₂ -CH₃ |

| ~3.35 | m | 1H | CH₃-CH (O)-CH₂-CH₂-CH₃ |

| ~1.45 | m | 2H | -CH₂-CH₂ -CH₃ |

| ~1.35 | m | 2H | -CH(O )-CH₂ -CH₂-CH₃ |

| ~1.15 | t | 3H | -O-CH₂-CH₃ |

| ~1.10 | d | 3H | CH₃ -CH(O)- |

| ~0.90 | t | 3H | -CH₂-CH₂-CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~78 | -C H(O)- |

| ~64 | -O-C H₂- |

| ~39 | -CH(O)-C H₂- |

| ~20 | C H₃-CH(O)- |

| ~19 | -CH₂-C H₂-CH₃ |

| ~15 | -O-CH₂-C H₃ |

| ~14 | -CH₂-CH₂-C H₃ |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H (alkane) stretching |

| 1120-1085 | Strong | C-O-C (ether) stretching |

Mass Spectrometry (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 116 | Moderate | [M]⁺ (Molecular ion) |

| 87 | High | [M - C₂H₅]⁺ |

| 59 | High | [C₃H₇O]⁺ |

| 45 | High | [C₂H₅O]⁺ |

Mandatory Visualizations

4.1. Williamson Ether Synthesis Workflow for 2-Ethoxypentane

Caption: Workflow for the synthesis of 2-ethoxypentane.

4.2. Logical Relationship of Synthetic Routes

Caption: Comparison of synthetic routes to 2-ethoxypentane.

Conclusion

The Williamson ether synthesis remains a highly effective and versatile method for the preparation of unsymmetrical ethers like 2-ethoxypentane. By carefully selecting the appropriate alkoxide and a primary alkyl halide, high yields of the desired product can be achieved while minimizing the formation of elimination byproducts. The detailed protocol and analytical data provided in this guide serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

References

Spectroscopic Profile of 2-Ethoxypentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-ethoxypentane (C₇H₁₆O), a key organic compound. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for its identification, characterization, and application in various scientific fields, including drug development.

Data Presentation

The following tables summarize the key spectroscopic data for 2-ethoxypentane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for 2-Ethoxypentane (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.45 | Quartet | 2H | -O-CH₂ -CH₃ |

| 1.40–1.60 | Multiplet | 4H | -CH₂-CH₂ -CH₃ |

| 1.15 | Triplet | 3H | -O-CH₂-CH₃ |

Citation: The ¹H NMR data is consistent with information available from chemical suppliers and spectral databases.[1]

Table 2: ¹³C NMR Data for 2-Ethoxypentane (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 66.5 | -O-CH₂ -CH₃ |

| 35.2 - 22.8 | -CH₂ -CH₂ -CH₃ |

| 14.1 | -O-CH₂-CH₃ |

Citation: The ¹³C NMR data is corroborated by publicly available spectral information.[1]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 2-Ethoxypentane

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 2960 - 2850 | Strong | C-H stretch | Alkane |

| 1115 | Strong | C-O stretch | Ether |

| 1465, 1375 | Medium | C-H bend | Alkane |

Note: The IR spectrum of 2-ethoxypentane is characterized by the prominent C-O stretching vibration typical for ethers and the strong C-H stretching and bending vibrations of the alkyl groups.

Mass Spectrometry (MS)

Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of 2-Ethoxypentane

| m/z | Relative Intensity | Proposed Fragment Ion |

| 116 | Low | [C₇H₁₆O]⁺˙ (Molecular Ion) |

| 87 | High | [M - C₂H₅]⁺ |

| 73 | High | [M - C₃H₇]⁺ |

| 59 | Moderate | [CH₃CH₂OCHCH₃]⁺ |

| 45 | High | [CH₃CH₂O]⁺ |

| 43 | High | [C₃H₇]⁺ |

| 29 | High | [C₂H₅]⁺ |

Citation: The fragmentation pattern is consistent with data available in the NIST Mass Spectrometry Data Center.[2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 2-ethoxypentane.

Methodology:

-

Sample Preparation: A sample of 2-ethoxypentane (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

-

¹H NMR Acquisition: The proton spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected proton chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: The carbon spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (typically 0-220 ppm) is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are typically required.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal. For ¹H NMR, the signals are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 2-ethoxypentane.

Methodology:

-

Sample Preparation: As 2-ethoxypentane is a liquid, a small drop is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of a Fourier-Transform Infrared (FTIR) spectrometer.

-

Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used.

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: The spectrum of the 2-ethoxypentane sample is then recorded. Typically, a number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions of the major absorption bands are identified and assigned to specific bond vibrations and functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 2-ethoxypentane.

Methodology:

-

Sample Introduction: A small amount of the volatile liquid 2-ethoxypentane is introduced into the mass spectrometer, typically via a gas chromatography (GC) system or a direct insertion probe, which vaporizes the sample.

-

Ionization: The gaseous molecules are ionized using Electron Ionization (EI). In this process, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺˙).

-

Fragmentation: The high energy of the electron beam also causes the molecular ion to fragment into smaller, characteristic charged fragments and neutral radicals.

-

Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.

-

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak (which gives the molecular weight) and the major fragment peaks. The fragmentation pattern provides valuable information about the structure of the molecule.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic identification of 2-ethoxypentane.

Caption: Workflow for the spectroscopic identification of 2-ethoxypentane.

References

A Comprehensive Technical Guide to 2-Ethoxypentane: Molecular Weight and Formula

This technical guide provides a detailed overview of the molecular formula and molecular weight of 2-ethoxypentane. It is intended for researchers, scientists, and professionals in the field of drug development who require precise chemical information for their work.

Data Summary

The fundamental properties of 2-ethoxypentane are summarized in the table below, offering a clear and concise reference for its molecular composition and weight.

| Property | Value |

| Molecular Formula | C₇H₁₆O[1] |

| Molecular Weight | 116.2013 g/mol [1] |

| Constituent Elements | Carbon (C) |

| Hydrogen (H) | |

| Oxygen (O) |

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular weight of 2-ethoxypentane (C₇H₁₆O) is calculated as follows:

-

Carbon (C): 7 atoms × 12.011 u (atomic weight of C) = 84.077 u[2][3]

-

Hydrogen (H): 16 atoms × 1.008 u (atomic weight of H) = 16.128 u[4][5]

-

Oxygen (O): 1 atom × 15.999 u (atomic weight of O) = 15.999 u[6][7][8]

Total Molecular Weight = 84.077 u + 16.128 u + 15.999 u = 116.204 u

The slight difference between this calculated value and the value from the NIST WebBook (116.2013) can be attributed to the use of abridged atomic weights in this calculation.[1]

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

The following protocol outlines a standard method for determining the molecular weight of 2-ethoxypentane using gas chromatography-mass spectrometry (GC-MS).

Objective: To experimentally verify the molecular weight of a 2-ethoxypentane sample.

Materials:

-

2-ethoxypentane sample

-

Helium (carrier gas)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Volumetric flask

-

Microsyringe

Procedure:

-

Sample Preparation: Prepare a dilute solution of 2-ethoxypentane in a suitable volatile solvent (e.g., dichloromethane).

-

GC-MS Instrumentation Setup:

-

Set the GC oven temperature program to ensure separation of the analyte from the solvent and any impurities.

-

Set the injector temperature and transfer line temperature appropriately for the volatilization of 2-ethoxypentane.

-

Use helium as the carrier gas at a constant flow rate.

-

For the mass spectrometer, set the ionization mode to electron ionization (EI) at 70 eV.

-

Set the mass analyzer to scan a mass-to-charge ratio (m/z) range that includes the expected molecular ion of 2-ethoxypentane (e.g., m/z 30-200).

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port.

-

Data Acquisition: The sample is vaporized and carried through the GC column, where it is separated. The separated components then enter the mass spectrometer. The mass spectrometer ionizes the 2-ethoxypentane molecules and separates the resulting ions based on their mass-to-charge ratio.

-

Data Analysis:

-

Analyze the resulting mass spectrum.

-

Identify the molecular ion peak (M⁺), which corresponds to the intact 2-ethoxypentane molecule with a single positive charge. The m/z value of this peak will be equivalent to the molecular weight of the compound.

-

Analyze the fragmentation pattern to confirm the structure of 2-ethoxypentane.

-

Visualizations

The following diagrams illustrate the logical relationships and workflows described in this guide.

References

- 1. 2-Ethoxypentane [webbook.nist.gov]

- 2. Atomic/Molar mass [westfield.ma.edu]

- 3. Atomic Mass | Periodic Table of Elements - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hydrogen - Wikipedia [en.wikipedia.org]

- 5. ptable.com [ptable.com]

- 6. Oxygen - Wikipedia [en.wikipedia.org]

- 7. princeton.edu [princeton.edu]

- 8. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

Solubility Profile of 2-Ethoxypentane in Organic Solvents: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2-ethoxypentane in common organic solvents. Due to a lack of extensive quantitative data in publicly available literature for this specific ether, this guide extrapolates its solubility profile based on the well-established principles of ether chemistry and the "like dissolves like" paradigm. The document outlines the theoretical basis for its solubility, presents an expected qualitative solubility profile, details a general experimental protocol for miscibility determination, and provides logical and workflow diagrams to aid researchers, scientists, and drug development professionals in their work with this compound.

Introduction to 2-Ethoxypentane and Ether Solubility

2-Ethoxypentane (sec-Amyl ethyl ether) is an aliphatic ether with the chemical formula C₇H₁₆O. Structurally, it consists of a pentane chain with an ethoxy group attached to the second carbon. This structure imparts a generally non-polar character with a slight dipole moment due to the C-O-C ether linkage.

Ethers as a class are highly versatile solvents.[1] Their ability to dissolve a wide range of organic compounds stems from the oxygen atom, which can act as a hydrogen bond acceptor, and the surrounding non-polar alkyl groups.[2][3] Consequently, ethers are typically miscible with many organic solvents, including hydrocarbons, alcohols, and chlorinated solvents.[1][4] The solubility of a specific ether like 2-ethoxypentane in a given solvent is primarily dictated by the principle of "like dissolves like," where substances with similar polarities tend to be miscible.[5]

Predicted Solubility Profile of 2-Ethoxypentane

The following table summarizes the predicted miscibility of 2-ethoxypentane in a range of common organic solvents.

| Solvent Class | Representative Solvents | Predicted Miscibility with 2-Ethoxypentane | Rationale |

| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | Miscible | "Like dissolves like"; both are non-polar hydrocarbons.[6] |

| Non-Polar Aromatic | Toluene, Benzene | Miscible | Both are non-polar; Van der Waals forces dominate interactions. |

| Weakly Polar | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | Both are ethers with similar polarities and intermolecular forces.[2] |

| Halogenated | Dichloromethane, Chloroform | Miscible | These solvents have low to moderate polarity and readily dissolve ethers. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Miscible | Ethers are appreciably soluble in ketones.[4] |

| Esters | Ethyl Acetate | Miscible | Similar moderate polarity allows for miscibility. |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble to Miscible | Ethers can act as hydrogen bond acceptors with the alcohol's -OH group. Solubility may decrease with shorter-chain, more polar alcohols.[4][7] |

| Highly Polar Protic | Water | Slightly Soluble | The ether's oxygen can form hydrogen bonds with water, but the large non-polar alkyl chain limits solubility.[8][9] |

| Highly Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Partially Miscible to Immiscible | The large polarity difference between the highly polar solvent and the non-polar ether will likely result in limited miscibility. |

Experimental Protocol for Solubility Determination

A standard method for determining the miscibility of a liquid like 2-ethoxypentane in a solvent is the visual "shake flask" method. This provides a qualitative or semi-quantitative assessment.[5]

Objective

To determine if 2-ethoxypentane is miscible, partially miscible, or immiscible in a selection of organic solvents at a given temperature (e.g., 25°C).

Materials

-

2-Ethoxypentane (solute)

-

Test solvents (e.g., hexane, toluene, ethanol, water)

-

Calibrated glass test tubes or vials with stoppers

-

Pipettes or graduated cylinders

-

Vortex mixer (optional)

-

Constant temperature bath (optional)

Methodology

-

Preparation : Ensure all glassware is clean and dry to prevent contamination. Perform the experiment in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).

-

Solvent Addition : Add a defined volume (e.g., 2 mL) of the test solvent to a labeled test tube.

-

Solute Addition : Add an equal volume (2 mL) of 2-ethoxypentane to the same test tube. This creates a 1:1 volume ratio for the initial test.

-

Mixing : Stopper the test tube securely and invert it several times or agitate using a vortex mixer for 30-60 seconds to ensure thorough mixing.[10]

-

Observation : Place the test tube in a rack and allow it to stand undisturbed for at least 10-15 minutes. Observe the contents against a contrasting background.

-

Classification :

-

Miscible : The mixture remains a single, clear, homogenous phase with no visible interface.

-

Immiscible : Two distinct layers are observed, separated by a clear meniscus. The formation of two layers indicates immiscibility.[11]

-

Partially Miscible : The mixture initially appears cloudy or forms an emulsion that may or may not separate over time. This indicates that the two liquids have limited solubility in each other.

-

-

Further Testing (Optional) : For partially miscible results, the experiment can be repeated with varying volume ratios of solute to solvent to determine the approximate solubility limits.

Visualization of Concepts

The following diagrams illustrate the logical principles and experimental workflows discussed in this guide.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. youtube.com [youtube.com]

- 3. google.com [google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. echemi.com [echemi.com]

- 7. youtube.com [youtube.com]

- 8. byjus.com [byjus.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethoxypentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of 2-Ethoxypentane (CAS No. 1817-89-6), a branched ether with applications as a solvent and in chemical synthesis. This document outlines its key physical properties, detailed experimental protocols for their determination, and a logical workflow for these analytical procedures.

Physicochemical Data of 2-Ethoxypentane

2-Ethoxypentane, also known as ethyl 1-methylbutyl ether, is a colorless liquid at room temperature.[1] Its key physical and chemical properties are summarized below. The branched structure of 2-Ethoxypentane influences its physical properties, such as its boiling point, when compared to its linear isomers.[2]

Table 1: Quantitative Physicochemical Data for 2-Ethoxypentane

| Property | Value | Notes |

| Boiling Point | 109 °C | At 760 mmHg.[2][3][4] |

| 117.3 °C | Estimated.[5] | |

| Melting Point | -95.35 °C | Estimated.[3][5] |

| Molecular Formula | C₇H₁₆O | |

| Molecular Weight | 116.20 g/mol | [2][6] |

| Density | 0.77 g/cm³ | [2][3] |

| Flash Point | 9 °C | [2][3] |

| Vapor Pressure | 29.6 mmHg | At 25 °C.[3] |

| Refractive Index | 1.395 | [3] |

Experimental Protocols for Property Determination

The following sections detail the standard laboratory methodologies for determining the boiling and melting points of volatile organic compounds like 2-Ethoxypentane.

This method is a common micro-scale technique for determining the boiling point of a liquid. It relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Apparatus and Materials:

-

Thiele tube

-

Thermometer (with appropriate range)

-

Capillary tubes (sealed at one end)

-

Small test tube (fusion tube)

-

Heat-resistant heating fluid (e.g., mineral oil or silicone oil)

-

Bunsen burner or heating mantle

-

Stand and clamps

-

Sample of 2-Ethoxypentane

Procedure:

-

Sample Preparation: A few drops of 2-Ethoxypentane are placed into a small test tube (fusion tube).

-

Capillary Insertion: A capillary tube, sealed at one end, is placed into the fusion tube with its open end submerged in the liquid.

-

Apparatus Assembly: The fusion tube is attached to a thermometer. The assembly is then clamped and suspended in a Thiele tube containing a heating fluid, ensuring the sample is below the level of the side arm.

-

Heating: The Thiele tube is gently heated at the side arm. This design promotes convection currents, ensuring uniform temperature distribution throughout the heating fluid.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a continuous and rapid stream of bubbles is observed.

-

Recording the Boiling Point: The heat source is then removed. The liquid will begin to cool, and the rate of bubbling will slow down. The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube. This is the point where the external pressure equals the vapor pressure of the liquid.

Given the low estimated melting point of 2-Ethoxypentane (-95.35 °C), this procedure requires a cryostat or a specialized low-temperature melting point apparatus instead of a standard heating block.

Apparatus and Materials:

-

Low-temperature melting point apparatus or cryostat

-

Capillary tubes

-

Thermometer or digital temperature probe calibrated for low temperatures

-

Sample of 2-Ethoxypentane (solidified)

-

Cooling bath (e.g., liquid nitrogen, dry ice/acetone)

Procedure:

-

Sample Solidification: The liquid 2-Ethoxypentane sample is first solidified by cooling it below its expected melting point using a suitable cooling bath.

-

Sample Loading: A small amount of the powdered, solidified sample is introduced into a capillary tube. The tube is tapped gently to pack the sample at the bottom, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the sample holder of the low-temperature melting point apparatus.

-

Controlled Warming: The temperature of the apparatus is raised slowly, typically at a rate of 1-2 °C per minute, as it approaches the expected melting point.

-

Observation and Recording: The sample is observed through a magnifying lens. The melting point range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample becomes a clear liquid. A narrow melting range is indicative of a pure substance.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the key physical properties of 2-Ethoxypentane.

Caption: Workflow for determining the boiling and melting points of 2-Ethoxypentane.

References

Stereoisomers and Chirality of 2-Ethoxypentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers and chirality of 2-ethoxypentane. It details the fundamental principles of its stereochemistry, methods for the synthesis of its enantiomers, and protocols for their separation and characterization. Quantitative data on the physicochemical properties of the stereoisomers are presented, along with detailed experimental procedures. This document serves as a valuable resource for professionals in organic synthesis, medicinal chemistry, and drug development, offering insights into the handling and application of this chiral molecule.

Introduction to the Chirality of 2-Ethoxypentane

2-Ethoxypentane is a chiral ether with the chemical formula C₇H₁₆O.[1] Its chirality arises from the presence of a stereocenter at the second carbon atom (C2), which is bonded to four different substituents: a hydrogen atom, a methyl group, a propyl group, and an ethoxy group. This structural feature results in the existence of two non-superimposable mirror images, known as enantiomers: (R)-2-ethoxypentane and (S)-2-ethoxypentane.

The presence of chirality significantly influences the molecule's interaction with other chiral entities, a critical consideration in pharmacology and drug development, as different enantiomers of a drug molecule can exhibit distinct biological activities and metabolic pathways.

Physicochemical Properties of 2-Ethoxypentane Stereoisomers

While data for the racemic mixture of 2-ethoxypentane is available, specific experimentally determined properties for the individual enantiomers are not extensively documented in publicly available literature. The properties of enantiomers are identical in an achiral environment, but they differ in their interaction with plane-polarized light.

Table 1: Physicochemical Properties of 2-Ethoxypentane

| Property | Racemic 2-Ethoxypentane | (R)-2-Ethoxypentane (Predicted) | (S)-2-Ethoxypentane (Predicted) |

| Molecular Formula | C₇H₁₆O | C₇H₁₆O | C₇H₁₆O |

| Molecular Weight | 116.20 g/mol [1] | 116.20 g/mol | 116.20 g/mol |

| Boiling Point | 109 °C at 760 mmHg[1][2] | Expected to be similar to racemic | Expected to be similar to racemic |

| Density | 0.77 g/cm³[1][2] | Expected to be similar to racemic | Expected to be similar to racemic |

| Refractive Index | ~1.395[2] | Expected to be similar to racemic | Expected to be similar to racemic |

| Specific Rotation ([α]D) | 0° | Opposite in sign to (S)-enantiomer | Opposite in sign to (R)-enantiomer |

Note: The boiling point, density, and refractive index of individual enantiomers are expected to be identical to those of the racemic mixture. The specific rotation of a racemic mixture is zero because the rotations of the two enantiomers cancel each other out.

Synthesis of Chiral 2-Ethoxypentane

The enantiomerically pure forms of 2-ethoxypentane can be synthesized from their corresponding chiral precursors, (R)- and (S)-2-pentanol, via the Williamson ether synthesis. This S₃2 reaction proceeds with an inversion of configuration at the chiral center.

Logical Workflow for Enantioselective Synthesis

Caption: Enantioselective synthesis of 2-ethoxypentane via Williamson ether synthesis.

Experimental Protocol: Synthesis of (R)-2-Ethoxypentane from (S)-2-Pentanol

This protocol is a representative procedure based on the principles of the Williamson ether synthesis.

Materials:

-

(S)-2-Pentanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl bromide (EtBr)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

Procedure:

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add (S)-2-pentanol (1.0 eq) to a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C.

-

Alkoxide Formation: Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the formation of the sodium (S)-pentan-2-oxide.

-

Etherification: Cool the reaction mixture back to 0 °C and add ethyl bromide (1.5 eq) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic layers with brine (2 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation to obtain (R)-2-ethoxypentane.

Note: The same procedure can be followed using (R)-2-pentanol to synthesize (S)-2-ethoxypentane.

Separation of 2-Ethoxypentane Enantiomers

The resolution of racemic 2-ethoxypentane into its individual enantiomers can be achieved through chiral chromatography.

Experimental Protocol: Chiral HPLC Separation

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column such as Chiralcel OD-H or Chiralpak AD-H).

Mobile Phase:

-

A mixture of n-hexane and isopropanol is typically used. The optimal ratio should be determined empirically to achieve the best separation, often in the range of 90:10 to 99:1 (hexane:isopropanol).

Procedure:

-

Sample Preparation: Dissolve a small amount of racemic 2-ethoxypentane in the mobile phase.

-

Injection: Inject the sample onto the chiral column.

-

Elution: Elute the sample with the mobile phase at a constant flow rate.

-

Detection: Monitor the elution of the enantiomers using a UV detector (if the molecule has a chromophore) or a refractive index detector.

-

Fraction Collection: Collect the fractions corresponding to each enantiomeric peak.

-

Analysis: The enantiomeric excess (ee) of the separated fractions can be determined from the peak areas in the chromatogram.

Logical Workflow for Chiral Separation

Caption: Workflow for the chiral separation of 2-ethoxypentane enantiomers by HPLC.

Characterization of Stereoisomers

The characterization of the enantiomers of 2-ethoxypentane involves spectroscopic methods and the measurement of optical activity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra of the enantiomers are identical to that of the racemic mixture in an achiral solvent. Chiral shift reagents can be used to distinguish the enantiomers by NMR.

-

Mass Spectrometry (MS): The mass spectra of the enantiomers are identical.

-

Polarimetry: This is the key technique to differentiate between enantiomers. The specific rotation of each enantiomer will be equal in magnitude but opposite in sign. The measurement is performed using a polarimeter, and the specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Conclusion

This technical guide has detailed the stereochemical aspects of 2-ethoxypentane, a chiral ether with significant implications in stereoselective synthesis and medicinal chemistry. While specific experimental data for the individual enantiomers remain scarce in public literature, this guide provides a robust theoretical framework and generalized experimental protocols for their synthesis, separation, and characterization. The provided methodologies, based on established chemical principles, offer a solid foundation for researchers and professionals working with this and similar chiral molecules. Further experimental investigation is warranted to determine the specific physicochemical properties of the (R) and (S) enantiomers of 2-ethoxypentane.

References

An In-depth Technical Guide on the Thermochemical Data of 2-Ethoxypentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available thermochemical data for 2-ethoxypentane (C₇H₁₆O). Due to a lack of publicly available experimental data, this document primarily presents computationally derived values and outlines the standard experimental and computational methodologies for determining the thermochemical properties of ethers.

Introduction to 2-Ethoxypentane

2-Ethoxypentane, also known as sec-amyl ethyl ether, is a branched ether with the molecular formula C₇H₁₆O.[1] It is a colorless liquid with physical properties such as a boiling point of approximately 109°C and a density of 0.77 g/cm³.[1] Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups.[2] They are widely used as solvents in organic synthesis and various industrial processes.[3] The thermochemical properties of such compounds are crucial for understanding their reactivity, stability, and behavior in chemical reactions, which is of significant interest in fields ranging from materials science to drug development.

Thermochemical Data for 2-Ethoxypentane

Table 1: Calculated Molar Thermochemical Properties of 2-Ethoxypentane

| Property | Symbol | Value | Unit | Method |

| Enthalpy of Formation (gas, 298.15 K) | ΔfH°gas | -325.31 | kJ/mol | Joback Method[6] |

| Gibbs Free Energy of Formation | ΔfG° | -99.38 | kJ/mol | Joback Method[6] |

Note: The Joback method is a group contribution method used for the estimation of thermochemical properties of organic compounds. The accuracy of this method can vary, and the values should be considered as estimates.

Table 2: Physical Properties of 2-Ethoxypentane

| Property | Symbol | Value | Unit | Source |

| Molecular Weight | M | 116.20 | g/mol | [1][6] |

| Boiling Point | Tboil | 377 - 378 | K | [5] |

| Density | ρ | 0.77 | g/cm³ | [1] |

| Flash Point | - | 9 | °C | [1] |

Experimental Protocols for Determining Thermochemical Data

The determination of thermochemical properties for organic compounds like 2-ethoxypentane relies on well-established experimental techniques. The primary methods include calorimetry for measuring heat changes associated with reactions and phase transitions.

Combustion calorimetry is the standard method for determining the enthalpy of formation of combustible organic compounds.

-

Principle: A precisely weighed sample of the substance is completely burned in a high-pressure oxygen atmosphere within a sealed container known as a "bomb." The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is measured.

-

Apparatus: The core instrument is a bomb calorimeter.

-

Procedure:

-

A pellet of the sample (e.g., 2-ethoxypentane) of known mass is placed in a sample holder within the bomb.

-

The bomb is sealed and pressurized with pure oxygen.

-

The bomb is submerged in a known quantity of water in an insulated container (calorimeter).

-

The sample is ignited electrically.

-

The temperature of the water is monitored until it reaches a maximum.

-

The heat of combustion is calculated from the temperature rise and the previously determined heat capacity of the calorimeter.

-

The standard enthalpy of formation is then derived using Hess's Law.

-

DSC is used to measure changes in heat capacity and the enthalpies of phase transitions (e.g., fusion and vaporization).

-

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

-

Apparatus: A differential scanning calorimeter.

-

Procedure:

-

A small, weighed amount of the sample is sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

The sample and reference pans are heated at a constant rate.

-

The instrument records the difference in heat flow to the sample and the reference.

-

A peak in the heat flow signal indicates a thermal event (e.g., melting), and the area under the peak is proportional to the enthalpy change of that event.

-

Computational Protocols for Thermochemical Data

Computational chemistry provides a powerful tool for predicting the thermochemical properties of molecules. Quantum mechanical methods, such as Density Functional Theory (DFT), are commonly employed.

-

Principle: These methods solve the Schrödinger equation for a molecule to determine its electronic structure and energy. From the calculated energy, various thermochemical properties can be derived using statistical mechanics.

-

Software: Gaussian is a widely used software package for such calculations.[7]

-

Procedure (using DFT with Gaussian):

-

Geometry Optimization: The 3D structure of the 2-ethoxypentane molecule is optimized to find its lowest energy conformation. A common DFT functional for this is B3LYP with a suitable basis set (e.g., 6-31G*).

-

Frequency Calculation: A frequency analysis is performed on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and entropy contributions.

-

Thermochemical Property Calculation: The software uses statistical mechanics principles to calculate properties like heat capacity (Cv), enthalpy (H), and entropy (S) at a specified temperature and pressure. The enthalpy of formation can be calculated using isodesmic reactions, which are hypothetical reactions where the types of chemical bonds are conserved, to improve accuracy by canceling out systematic errors in the calculations.

-

Visualizations

The following diagram illustrates the relationship between key thermochemical properties and the methods used to determine them.

Caption: Interrelation of key thermochemical properties and their determination methods.

The diagram below outlines the major steps in determining the enthalpy of formation using combustion calorimetry.

Caption: Step-by-step workflow for combustion calorimetry.

While not a biological signaling pathway, the Williamson ether synthesis is a fundamental reaction for forming ethers and illustrates a logical chemical pathway. 2-Ethoxypentane can be synthesized via this method.

Caption: Reaction pathway for the synthesis of 2-ethoxypentane via Williamson synthesis.

References

- 1. 2-Ethoxypentane | 1817-89-6 | Benchchem [benchchem.com]

- 2. 2-Ethoxypentane [webbook.nist.gov]

- 3. Pentane, 2-ethoxy- | C7H16O | CID 102692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Ethoxypentane [webbook.nist.gov]

- 5. 2-Ethoxypentane [webbook.nist.gov]

- 6. 2-Ethoxypentane (CAS 1817-89-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. studylib.net [studylib.net]

2-Ethoxypentane: A Versatile and Sustainable Solvent for Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxypentane is emerging as a promising green solvent alternative in organic synthesis, offering a balance of moderate polarity, a higher boiling point than many traditional ether solvents, and a more favorable safety profile. Its properties make it a suitable replacement for solvents like diethyl ether and tetrahydrofuran (THF) in a variety of important organic reactions. This document provides detailed application notes and proposed experimental protocols for the use of 2-ethoxypentane in Grignard reactions, Wittig reactions, and palladium-catalyzed cross-coupling reactions.

Physicochemical Properties and Safety Profile

2-Ethoxypentane is a colorless liquid with a characteristic ether-like odor.[1] Its physical and chemical properties make it a versatile solvent for a range of non-polar to moderately polar compounds.[1]

Table 1: Physicochemical Properties of 2-Ethoxypentane and Common Ether Solvents

| Property | 2-Ethoxypentane | Diethyl Ether | Tetrahydrofuran (THF) |

| CAS Number | 1817-89-6[2][3][4] | 60-29-7 | 109-99-9 |

| Molecular Formula | C₇H₁₆O[2][3] | C₄H₁₀O | C₄H₈O |

| Molecular Weight ( g/mol ) | 116.20[2] | 74.12 | 72.11 |

| Boiling Point (°C) | ~135 | 34.6 | 66 |

| Density (g/mL at 25°C) | ~0.76 | 0.713 | 0.889 |

| Flash Point (°C) | 27 | -45 | -14 |

| Solubility in Water | Limited[1] | 6.9 g/100 mL (20 °C) | Miscible |

Safety Information:

2-Ethoxypentane is a flammable liquid and vapor. It may form explosive peroxides upon prolonged exposure to air and light, a common hazard for ether solvents. Therefore, it should be stored in a tightly sealed container under an inert atmosphere and away from heat, sparks, and open flames. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this solvent. All work should be conducted in a well-ventilated fume hood.

Application in Grignard Reactions

The moderate polarity and Lewis basicity of the ether oxygen in 2-ethoxypentane make it a suitable solvent for the formation and reaction of Grignard reagents. Its higher boiling point compared to diethyl ether could be advantageous for reactions requiring elevated temperatures.

Proposed Experimental Protocol: Synthesis of Triphenylmethanol

This protocol describes the preparation of phenylmagnesium bromide and its subsequent reaction with benzophenone to yield triphenylmethanol, using 2-ethoxypentane as the solvent.

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Bromobenzene

-

Benzophenone

-

Anhydrous 2-ethoxypentane

-

3M HCl (for workup)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Grignard Reagent:

-

All glassware must be oven-dried and assembled under a nitrogen or argon atmosphere to exclude moisture.[5][6]

-

Place magnesium turnings (1.2 g, 50 mmol) and a small crystal of iodine in a round-bottom flask equipped with a reflux condenser and a dropping funnel.[7][8]

-

Add anhydrous 2-ethoxypentane (20 mL) to the flask.

-

Dissolve bromobenzene (5.2 mL, 50 mmol) in anhydrous 2-ethoxypentane (30 mL) and add it to the dropping funnel.

-

Add a small portion of the bromobenzene solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed.[7]

-

Add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[6]

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[6]

-

-

Reaction with Benzophenone:

-

Dissolve benzophenone (9.1 g, 50 mmol) in anhydrous 2-ethoxypentane (50 mL) and add it to the dropping funnel.

-

Cool the Grignard reagent solution in an ice bath.

-

Add the benzophenone solution dropwise to the stirred Grignard reagent.[5]

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

-

Workup:

-

Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of 3M HCl (50 mL).[5]

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with 2-ethoxypentane (2 x 20 mL).

-

Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to obtain the crude triphenylmethanol.

-

The crude product can be purified by recrystallization.

-

Caption: Workflow for the Grignard synthesis of triphenylmethanol.

Application in Wittig Reactions

The aprotic nature of 2-ethoxypentane makes it a suitable solvent for the Wittig reaction, which involves the formation of a phosphorus ylide and its subsequent reaction with a carbonyl compound. Its higher boiling point could be beneficial for less reactive ylides or sterically hindered ketones that require heating.